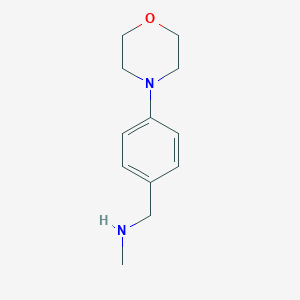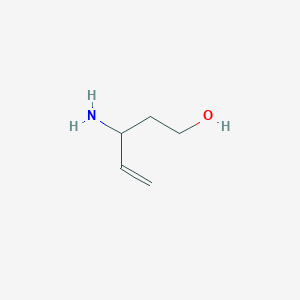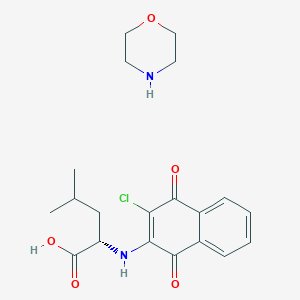
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as LCMD and is synthesized through a specific method that involves the reaction of L-leucine with a morpholine derivative. LCMD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
LCMD exerts its biological effects through a specific mechanism of action. The compound has been shown to interact with specific cellular targets, including enzymes and receptors, to modulate various cellular processes. LCMD has been shown to activate specific signaling pathways, leading to the regulation of gene expression and protein synthesis. The mechanism of action of LCMD is complex and requires further investigation to fully understand its biological effects.
生化和生理效应
LCMD has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, leading to the inhibition or activation of specific cellular processes. LCMD has also been shown to regulate gene expression and protein synthesis, leading to changes in cellular behavior. The physiological effects of LCMD include anti-inflammatory, anti-cancer, and anti-microbial properties.
实验室实验的优点和局限性
LCMD has several advantages and limitations for lab experiments. The compound is highly stable and can be easily synthesized, making it a suitable compound for scientific research. LCMD is also highly specific and can be used to target specific cellular processes. However, LCMD has limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using LCMD in lab experiments.
未来方向
The potential applications of LCMD in scientific research are vast, and several future directions can be explored. These include further investigation of the compound's mechanism of action, the development of new synthetic methods to improve the yield and purity of the compound, and the exploration of its potential applications in drug discovery and protein synthesis. The potential applications of LCMD in various fields, including medicine, biotechnology, and agriculture, also warrant further investigation.
Conclusion
LCMD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. LCMD has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's potential applications. Overall, LCMD is a promising compound that has the potential to contribute to various scientific fields.
合成方法
The synthesis of LCMD involves the reaction of L-leucine with a morpholine derivative in the presence of a suitable solvent. The reaction is typically carried out under specific conditions, including temperature, pressure, and reaction time, to yield a high-quality product. The synthesis of LCMD has been optimized to produce a pure and stable compound suitable for scientific research applications.
科学研究应用
LCMD has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. LCMD has been used in various research applications, including drug discovery, protein synthesis, and gene expression studies.
属性
CAS 编号 |
180179-68-4 |
|---|---|
产品名称 |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
分子式 |
C20H25ClN2O5 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
InChI 键 |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
规范 SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
其他 CAS 编号 |
180179-68-4 |
同义词 |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



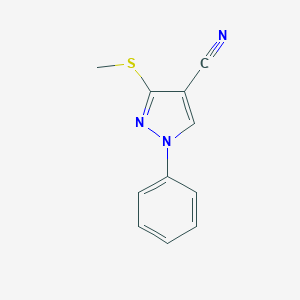
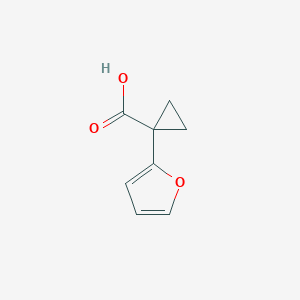
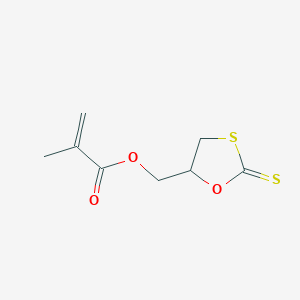
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
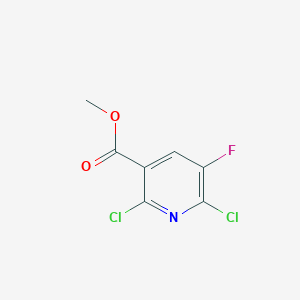
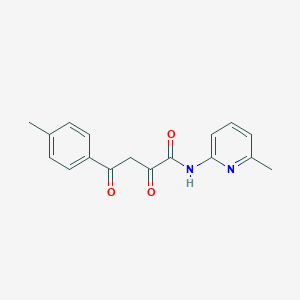
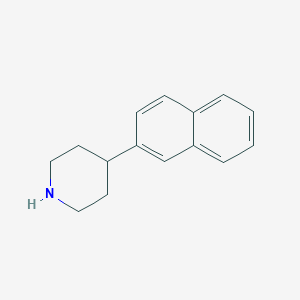
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
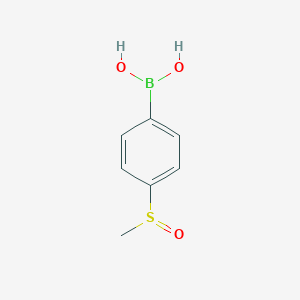
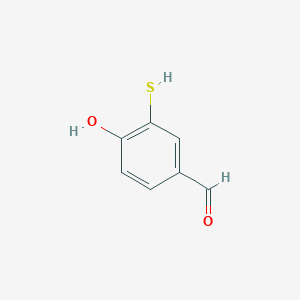
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
